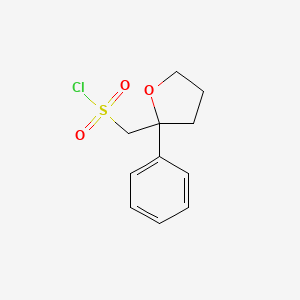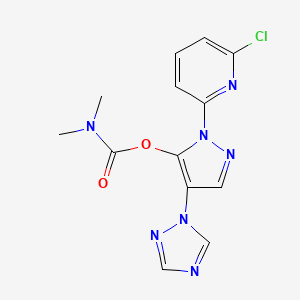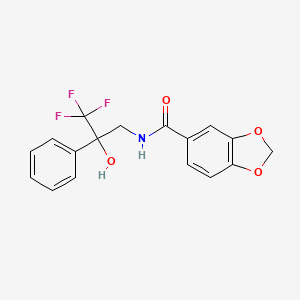
(2-Phenyloxolan-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is also known by its IUPAC name, (2-phenyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is characterized by the presence of a phenyloxolan ring and a methanesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (2-phenyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2-Phenyloxolan-2-yl)methanol+Methanesulfonyl chloride→(2-Phenyloxolan-2-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to (2-phenyloxolan-2-yl)methanesulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the compound into sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
(2-Phenyloxolan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (2-Phenyloxolan-2-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including amines, alcohols, and thiols, through the formation of sulfonamide, sulfonate ester, and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but lacking the phenyloxolan ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of the phenyloxolan ring, leading to different reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis.
Uniqueness
(2-Phenyloxolan-2-yl)methanesulfonyl chloride is unique due to the presence of the phenyloxolan ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity and selectivity compared to other sulfonyl chlorides .
Propiedades
IUPAC Name |
(2-phenyloxolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)9-11(7-4-8-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEVMVHDWNNEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CS(=O)(=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione](/img/structure/B2659802.png)

![ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate](/img/structure/B2659805.png)


![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2659815.png)
![5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2659816.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2659818.png)
![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)
![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2659823.png)
![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)

